Physicochemical Property Differentiation: XLogP3 and H-Bond Profile Compared to Free Carboxylic Acid and Primary Sulfonamide Analogs
The target compound's computed XLogP3 of 3.5, hydrogen bond donor count (HBD) of 1, and hydrogen bond acceptor count (HBA) of 5 define a physicochemical space that differs materially from two principal comparator sub-classes [1]. Free carboxylic acid analogs exemplified by 3-(2,5-dimethylpyrrol-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid (patent US4176190A) carry an ionizable –COOH group, conferring a substantially lower logP (estimated ~1.5–2.0 for the neutral form) and an additional HBD [2]. Primary sulfonamide analogs such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (CAS 26165-69-5; C₁₂H₁₄N₂O₂S, MW 250.32) carry a –SO₂NH₂ group (HBD = 2) and lack the benzoate ester entirely, resulting in a lower molecular weight (250 vs. 384.5 Da) and reduced lipophilicity (estimated XLogP3 ≈ 1.8) [3]. The quantified differences—ΔXLogP3 of approximately +1.5–1.7 versus the primary sulfonamide, ΔHBD of –1 versus the free acid or primary sulfonamide—directly impact predicted membrane permeability and plasma protein binding, rendering substitution without experimental revalidation inadvisable. IMPORTANT CAVEAT: No direct experimental logP or logD measurement for the target compound has been identified in the peer-reviewed literature; all values cited are computed properties from PubChem or estimated from structural analogs. This evidence is classified as Class-Level Inference.
| Evidence Dimension | Computed partition coefficient (XLogP3) and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.5; HBD = 1; HBA = 5; Rotatable Bonds = 6 (Computed by PubChem/XLogP3 3.0 and Cactvs 3.4.8.24) |
| Comparator Or Baseline | Primary sulfonamide analog: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (CAS 26165-69-5); estimated XLogP3 ≈ 1.8, HBD = 2, MW = 250.32. Free acid analog: 3-(2,5-dimethylpyrrol-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid; estimated XLogP3 ≈ 1.5–2.0, HBD = 2+. |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +2.0 (target vs. primary sulfonamide); ΔHBD = –1 (target has one fewer H-bond donor); ΔMW ≈ +134 Da (target vs. primary sulfonamide); ΔRotatable Bonds ≈ +3 vs. primary sulfonamide. |
| Conditions | Computational prediction via PubChem (XLogP3 3.0, Cactvs 3.4.8.24). No experimental logD₇.₄ or logP data available. |
Why This Matters
Physicochemical property differences of this magnitude are sufficient to alter rank-ordering in permeability assays (e.g., PAMPA, Caco-2) and plasma protein binding, meaning procurement decisions for ADME screening panels cannot assume interchangeability with simpler sulfonamide analogs.
- [1] PubChem. Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate. Computed Properties section. CID 3776598. Accessed April 2026. View Source
- [2] US4176190A. Compound: 3-(2,5-dimethylpyrrol-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid. Google Patents. Example compounds. 1977. View Source
- [3] CAS 26165-69-5: Benzenesulfonamide, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-. Molecular formula C₁₂H₁₄N₂O₂S, MW 250.32. Chemical structure database. View Source
